molecular formula C22H22N2O5 B11626980 Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-ethoxyquinoline-3-carboxylate

Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-ethoxyquinoline-3-carboxylate

Katalognummer: B11626980
Molekulargewicht: 394.4 g/mol
InChI-Schlüssel: FAJATTYYPNXUCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-ethoxyquinoline-3-carboxylate is a complex organic compound with a molecular formula of C20H18N2O4. This compound features a quinoline core substituted with ethoxy and carboxylate groups, and an amino group linked to a 2,3-dihydro-1,4-benzodioxin moiety. The unique structure of this compound makes it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-ethoxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-ylamine, which is then reacted with ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-ethoxyquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or carboxylate groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline compounds

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-ethoxyquinoline-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-ethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-ethoxyquinoline-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-quinolinecarboxylate: This compound lacks the ethoxy group at the 6-position, which may affect its chemical reactivity and biological activity.

    4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: This compound has a different core structure and functional groups, leading to different properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C22H22N2O5

Molekulargewicht

394.4 g/mol

IUPAC-Name

ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-ethoxyquinoline-3-carboxylate

InChI

InChI=1S/C22H22N2O5/c1-3-26-15-6-7-18-16(12-15)21(17(13-23-18)22(25)27-4-2)24-14-5-8-19-20(11-14)29-10-9-28-19/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,23,24)

InChI-Schlüssel

FAJATTYYPNXUCW-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC4=C(C=C3)OCCO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.